molecular formula C15H12O5 B6327213 7,8-dihydroxy-2-phenylchromen-4-one;hydrate CAS No. 1889561-72-1

7,8-dihydroxy-2-phenylchromen-4-one;hydrate

Cat. No.: B6327213
CAS No.: 1889561-72-1
M. Wt: 272.25 g/mol
InChI Key: JTJTWDNNGUXNCT-UHFFFAOYSA-N
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Description

These are neoflavonoids with a structure based on the 4-phenylcoumarin skeleton . This compound is also known for its potential pharmacological properties and is being explored for various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 7,8-Dihydroxyflavone (7,8-DHF) is the tropomyosin-related kinase B (TrkB) receptor . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves in the synthesis of proteins involved in synaptic strengthening, and is important for long-term memory .

Mode of Action

7,8-DHF acts as a TrkB agonist , mimicking the action of BDNF . It enhances TrkB phosphorylation and promotes downstream cellular signaling . Interestingly, 7,8-DHF has also been found to directly and potently inhibit pyridoxal kinase (PDXP), a key enzyme in the vitamin B6 salvage pathway .

Biochemical Pathways

The activation of TrkB by 7,8-DHF triggers several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways are involved in cell survival, growth, and differentiation. Additionally, 7,8-DHF’s inhibition of PDXP may impact vitamin B6 metabolism .

Pharmacokinetics

The pharmacokinetics profile of 7,8-DHF indicates that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg . The plasma concentration peaks at 10 minutes with 70 ng/ml and is still detectable after 8 hours (5 ng/ml) . It has been noted that 7,8-dhf has only modest oral bioavailability and a moderate pharmacokinetic profile .

Result of Action

The activation of TrkB by 7,8-DHF has been shown to protect neurons from apoptosis, inhibit kainic acid-induced toxicity, decrease infarct volumes in stroke, and provide neuroprotection in animal models of Parkinson’s disease . It also has effects on memory and cardiovascular regulation . In oral squamous cell carcinoma cells, this compound decreases cell growth and induces apoptosis by suppressing Sp1 signaling .

Biochemical Analysis

Biochemical Properties

7,8-Dihydroxyflavone hydrate is a TrkB receptor agonist . Treatment with this flavonoid derivative brings about an enhanced TrkB phosphorylation and promotes downstream cellular signaling . It is also known to exert an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors .

Cellular Effects

7,8-Dihydroxyflavone hydrate has been found to have various effects on different types of cells. For instance, it has been reported to decrease cell growth and induce apoptosis in oral squamous cell carcinoma cells by suppressing Sp1 signaling . It also elicits protection in scopolamine-induced Alzheimer-like pathologic dysfunction .

Molecular Mechanism

The molecular mechanism of action of 7,8-Dihydroxyflavone hydrate involves its interaction with the TrkB receptor as well as VEGFR2 . It enhances TrkB phosphorylation and promotes downstream cellular signaling . On the other hand, it exerts an inhibitory effect on the VEGFR2 receptor .

Temporal Effects in Laboratory Settings

In models of neuronal death or scopolamine-induced cognitive impairment, 7,8-Dihydroxyflavone hydrate treatment improved cognition, increased LTP, increased the density of thin spines in the hippocampus, reduced Aβ40 and Aβ42, reduced oxidative stress, and increased the expression of anti-oxidant enzymes .

Dosage Effects in Animal Models

In animal models of traumatic brain injury (TBI), 7,8-Dihydroxyflavone hydrate decreases brain edema, neuronal death, and brain tissue damage and improves functional deficits . In animal models of schizophrenia, this compound reverses cognitive deficits and promotes synaptic plasticity .

Metabolic Pathways

7,8-Dihydroxyflavone hydrate has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc . The specific metabolic pathways that the product is involved in are not clearly defined in the literature.

Transport and Distribution

The transport of 7,8-Dihydroxyflavone hydrate was found to be time and concentration-dependent in both the apical (AP) to basolateral (BL) side and the reverse direction . Interestingly, decreasing the pH from 7.4 to 6.0 markedly enhanced 7,8-DHF transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydroxy-2-phenylchromen-4-one;hydrate typically involves the Pechmann reaction, which is a method for synthesizing coumarins. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid . For example, resorcinol can react with ethyl acetoacetate under acidic conditions to form the desired compound.

Industrial Production Methods

the Pechmann reaction remains a fundamental approach for synthesizing coumarin derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxy-2-phenylchromen-4-one;hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-dihydroxy-2-phenylchromen-4-one;hydrate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dihydroxy-4-phenyl-2H-chromen-2-one
  • 7,8-dihydroxy-2-phenylchromone
  • Dihydroxyflavone, 7,8-

Uniqueness

7,8-dihydroxy-2-phenylchromen-4-one;hydrate is unique due to its specific hydroxylation pattern on the chromenone ring, which imparts distinct chemical and biological properties. This hydroxylation pattern enhances its antioxidant activity compared to other similar compounds .

Properties

IUPAC Name

7,8-dihydroxy-2-phenylchromen-4-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4.H2O/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9;/h1-8,16,18H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJTWDNNGUXNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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